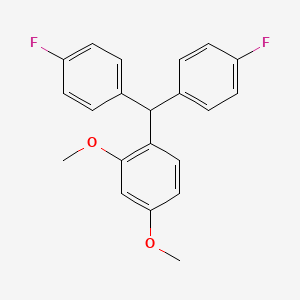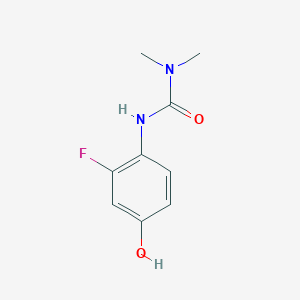
2-(4-Acetamido)phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetamido)phenylquinoline is a chemical compound with the molecular formula C17H14N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-(4-Acetamido)phenylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically includes the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Pfitzinger reaction, which involves the reaction of isatin with aniline derivatives under basic conditions . Industrial production methods often utilize these classical synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and environmentally benign catalysts .
Análisis De Reacciones Químicas
2-(4-Acetamido)phenylquinoline undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-(4-Acetamido)phenylquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-Acetamido)phenylquinoline involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The compound’s quinoline moiety allows it to intercalate with DNA, disrupting cellular processes and exhibiting anticancer properties . Additionally, it can inhibit the activity of certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparación Con Compuestos Similares
2-(4-Acetamido)phenylquinoline can be compared with other quinoline derivatives such as:
2-Phenylquinoline: Similar in structure but lacks the acetamido group, leading to different biological activities.
4-Phenylquinoline: Another derivative with variations in substitution patterns, affecting its chemical reactivity and applications.
2-Phenylquinoline-4-carboxylic acid: Contains a carboxylic acid group, which imparts different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, enhancing its interaction with biological targets and making it a versatile compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C17H14N2O |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
N-(4-quinolin-2-ylphenyl)acetamide |
InChI |
InChI=1S/C17H14N2O/c1-12(20)18-15-9-6-14(7-10-15)17-11-8-13-4-2-3-5-16(13)19-17/h2-11H,1H3,(H,18,20) |
Clave InChI |
VAGMFPVRZYMRRA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)

![N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide](/img/structure/B12523372.png)
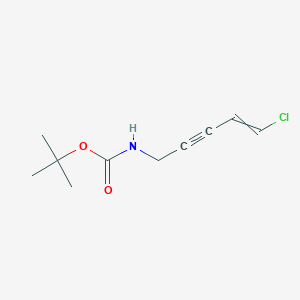
![N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide](/img/structure/B12523385.png)

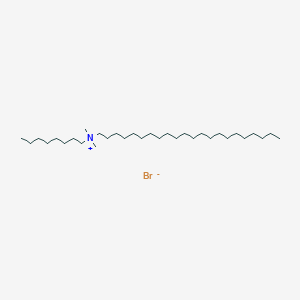
![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)
![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
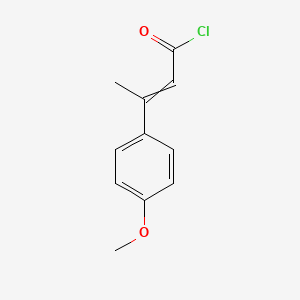
![2-{(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B12523412.png)
